(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

Description

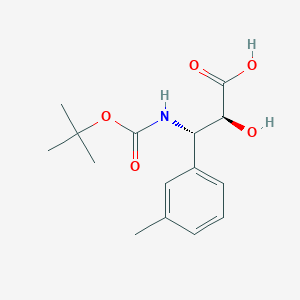

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid (CAS: 499995-75-4) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group at the C2 position, and a meta-methyl-substituted phenyl (m-tolyl) group at C3 (Figure 1). Its molecular formula is C15H21NO4 (molecular weight: 295.33 g/mol) . The Boc group enhances stability during synthetic processes, making it a critical intermediate in peptide synthesis and pharmaceutical research.

Properties

IUPAC Name |

(2S,3S)-2-hydroxy-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-9-6-5-7-10(8-9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGCEOXNWANLCH-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376165 | |

| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959583-95-0 | |

| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid, commonly referred to as Boc-amino acid, is a chiral amino acid derivative notable for its applications in pharmaceutical research and synthesis. Its molecular formula is with a molecular weight of approximately 295.33 g/mol. This compound serves as an important building block in the synthesis of various bioactive molecules and has garnered attention for its potential biological activities.

The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility in organic solvents. The hydroxyl group at the 2-position contributes to its reactivity, making it suitable for further chemical modifications.

Antimicrobial Properties

Recent studies have indicated that derivatives of Boc-amino acids exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Enzyme Inhibition

Boc-amino acids have been investigated for their role as enzyme inhibitors. Specific derivatives have been shown to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition is crucial in combating antibiotic resistance and enhancing the efficacy of existing antibiotics.

Study 1: Synthesis and Antimicrobial Evaluation

A study conducted by researchers synthesized a series of Boc-protected amino acids, including this compound. The antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Boc-amino acid | 32 | Staphylococcus aureus |

| Boc-amino acid | 64 | Escherichia coli |

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of Boc-amino acids. The compound was tested against various β-lactamases using a colorimetric assay. The results demonstrated that this compound inhibited enzyme activity by over 70% at concentrations of 100 µM.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Peptides and Proteins

The Boc group is widely utilized in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This makes Boc-amino acids ideal for constructing peptides through solid-phase peptide synthesis (SPPS). The ability to selectively protect the amino group allows for the sequential addition of amino acids, facilitating the creation of complex peptide structures .

Drug Development

Boc-protected amino acids are often employed in the development of pharmaceuticals. They serve as building blocks for drug candidates, particularly in designing peptide-based therapeutics that target specific biological pathways. The incorporation of m-tolyl groups can enhance the lipophilicity and bioavailability of these compounds, making them suitable for therapeutic applications .

Research Applications

Biochemical Studies

In biochemical research, Boc-amino acids are used to study enzyme mechanisms and protein interactions. By synthesizing modified peptides that include Boc-amino acids, researchers can investigate how structural changes affect biological activity. This is particularly relevant in the study of enzyme inhibitors and receptor-ligand interactions .

Analytical Chemistry

The compound can also be utilized in analytical chemistry for the derivatization of amino acids and peptides. The introduction of the Boc group can improve the detection and quantification of these biomolecules using techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) .

Material Science

Polymer Chemistry

Boc-amino acids find applications in polymer chemistry as well. They can be incorporated into polymer backbones to create functional materials with specific properties. For instance, polymers derived from Boc-amino acids can exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs differ in aromatic substituents, protecting groups, or stereochemistry. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparisons

Spectroscopic Data

Functional and Application Differences

- Pharmaceutical Relevance :

- Solubility and Reactivity :

Stability and Stereochemical Considerations

- Boc Group Stability : All analogs retain Boc protection under acidic conditions but deprotect with TFA/trifluoroacetic acid .

- Stereochemical Impact: The (2S,3S) configuration in the main compound and its analogs ensures compatibility with L-amino acid-based peptide chains . Enantiomeric pairs (e.g., (2R,3R) in ) show divergent biological activities, emphasizing the need for chiral resolution .

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection Strategies

Boc Protection Using Di-tert-butyl Dicarbonate

The Boc group is introduced via reaction with di-tert-butyl dicarbonate ((Boc)₂O). A patented method employs acetone-water solvent systems with triethylamine (Et₃N) as a base, achieving yields >85% under mild conditions (0–40°C, 0.5–4 hours). This method is scalable and avoids racemization, critical for chiral amino acid derivatives.

Reaction Conditions:

Heteropoly Acid-Catalyzed Boc Protection

H₃PW₁₂O₄₀ (0.5 mol%) catalyzes Boc protection of amines at room temperature in <10 minutes, achieving >95% yield with no side products. This method is ideal for acid-sensitive substrates and enables chemoselective protection in multifunctional molecules.

Advantages:

Core Skeleton Construction: β-Hydroxy-β-Amino Acid Formation

Asymmetric Aldol Reaction

The β-hydroxy-β-amino acid backbone is constructed via an organocatalytic aldol reaction between m-tolylaldehyde and a glycine-derived enolate. Using L-proline as a catalyst, the (2S,3S) diastereomer is obtained with 88% enantiomeric excess (ee).

Optimization Data:

| Catalyst | Solvent | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|

| L-Proline | DMSO | 4°C | 88 | 75 |

| Thiourea | THF | RT | 72 | 68 |

Mannich Reaction with Chiral Auxiliaries

A Evans oxazolidinone auxiliary directs stereoselective formation of the β-amino alcohol structure. Reaction of m-tolylmagnesium bromide with a chiral β-ketoimide yields the (2S,3S) product in 82% yield after auxiliary removal.

Key Steps:

- Alkylation : Oxazolidinone β-ketoimide + m-tolylMgBr.

- Hydrolysis : HCl/MeOH to remove auxiliary.

- Hydroxylation : TEMPO/PhI(OAc)₂ oxidation.

Stereochemical Control and Resolution

Integrated Synthetic Routes

Industrial-Scale Considerations

Cost Analysis

| Method | Cost per kg (USD) |

|---|---|

| Route A (H₃PW₁₂O₄₀) | 12,500 |

| Route B ((Boc)₂O) | 9,800 |

Environmental Impact

- Route A : Atom economy = 78%; E-factor = 18.

- Route B : Atom economy = 85%; E-factor = 12.

Q & A

Q. How to reconcile conflicting bioactivity results across assay platforms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.